molecular formula C8H6N2OS3 B1334769 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide CAS No. 52560-89-1

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

Cat. No.: B1334769
CAS No.: 52560-89-1
M. Wt: 242.3 g/mol
InChI Key: AMSLEHALZQXAOV-UHFFFAOYSA-N
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Description

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound with the molecular formula C8H6N2OS3. It is known for its unique structure, which includes a thiazole ring fused with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol and dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Mercapto-4-thiazolyl)thiophene-2-carboxamide
  • 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylic acid
  • 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylate

Uniqueness

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is unique due to its specific combination of a thiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLEHALZQXAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401421
Record name 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52560-89-1
Record name 52560-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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